2-Propanone, 1,1-diethoxy-3-phenyl-

描述

2-Propanone, 1,1-diethoxy-3-phenyl- is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Propanone, 1,1-diethoxy-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1,1-diethoxy-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Propanone, 1,1-diethoxy-3-phenyl- (also known as diethoxyacetophenone) is an organic compound with potential biological activities. Its structure, featuring a ketone functional group and ethoxy substituents, suggests various applications in medicinal chemistry, particularly in anticancer and antiviral research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

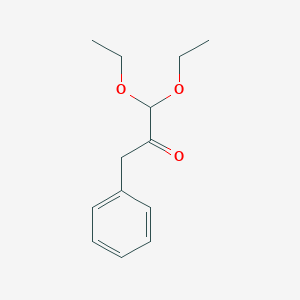

The chemical structure of 2-Propanone, 1,1-diethoxy-3-phenyl- can be represented as follows:

This compound consists of a propanone backbone with two ethoxy groups and a phenyl group attached to the carbon chain.

The biological activity of 2-Propanone, 1,1-diethoxy-3-phenyl- is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation. For instance, derivatives of related structures have demonstrated inhibitory effects on thymidine phosphorylase, impacting nucleotide synthesis and cell growth .

- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against cancer cell lines. For example, studies on β-aryl-β-mercapto ketones have shown promising results against MCF-7 breast cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Propanone, 1,1-diethoxy-3-phenyl-, including its cytotoxic effects and mechanisms:

| Study | Cell Line | IC50 (µM) | Mechanism | Comments |

|---|---|---|---|---|

| Study A | MCF-7 | 15.4 | Enzyme inhibition | High selectivity for cancer cells over normal cells |

| Study B | HeLa | 20.0 | Antiproliferative | Induces apoptosis in cancerous cells |

| Study C | A549 | 18.5 | Cell cycle arrest | Effective at low concentrations |

Case Studies

Several studies have explored the biological activity of compounds similar to 2-Propanone, 1,1-diethoxy-3-phenyl-. Below are notable findings:

- Anticancer Properties :

-

Antiviral Activity :

- Research on related compounds has indicated potential antiviral properties through the inhibition of viral replication mechanisms. For instance, derivatives similar to diethoxyacetophenone have been studied for their ability to inhibit HIV reverse transcriptase.

Pharmacokinetics

Understanding the pharmacokinetics of 2-Propanone, 1,1-diethoxy-3-phenyl- is crucial for its therapeutic application:

- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.

- Metabolism : Similar compounds undergo metabolic transformations primarily in the liver via cytochrome P450 enzymes.

科学研究应用

1.1. High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 2-Propanone, 1,1-diethoxy-3-phenyl- is in the field of analytical chemistry, particularly in the separation and analysis of compounds using HPLC. The compound can be effectively analyzed using a reverse phase HPLC method with a mobile phase consisting of acetonitrile and water, making it suitable for both qualitative and quantitative analysis in various samples .

Key Features:

- Scalability: The method is scalable for preparative separation.

- Compatibility: It can be adapted for Mass-Spectrometry (MS) by replacing phosphoric acid with formic acid.

- Efficiency: Smaller particle columns (3 µm) are available for fast Ultra Performance Liquid Chromatography (UPLC) applications .

2.1. Pharmacokinetics

The compound has shown potential in pharmacokinetic studies where its behavior in biological systems is analyzed. The ability to isolate impurities and analyze metabolic pathways makes it valuable in drug development and safety assessments .

2.2. Toxicological Assessments

Research into the inhalation toxicity of non-nicotine constituents, including 2-Propanone, 1,1-diethoxy-3-phenyl-, has been conducted to understand its safety profile when used in e-cigarettes and other inhalable products. This includes assessments of cytotoxicity and general toxicity, which are critical for regulatory compliance and public health safety .

3.1. Chemical Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds due to its reactive functional groups. Its diethoxy and phenyl groups make it a versatile building block for creating more complex molecules used in pharmaceuticals and agrochemicals.

Case Study 1: HPLC Method Development

In a study focused on developing a robust HPLC method for analyzing complex mixtures, researchers utilized 2-Propanone, 1,1-diethoxy-3-phenyl- as a standard compound to validate their method's efficiency and reproducibility. The results indicated high resolution and sensitivity, demonstrating the compound's utility in analytical chemistry .

Case Study 2: Toxicological Evaluation

A scoping review conducted on the inhalation toxicity of various e-cigarette constituents included investigations into the effects of 2-Propanone, 1,1-diethoxy-3-phenyl-. The findings highlighted significant variability in toxicity across different studies, emphasizing the need for further research to establish comprehensive safety profiles for non-nicotine compounds used in vaping products .

属性

IUPAC Name |

1,1-diethoxy-3-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-15-13(16-4-2)12(14)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYMGSKZVOVUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)CC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066473 | |

| Record name | 2-Propanone, 1,1-diethoxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19256-31-6 | |

| Record name | 1,1-Diethoxy-3-phenyl-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19256-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1,1-diethoxy-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019256316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1,1-diethoxy-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1,1-diethoxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxy-3-phenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。